molecular formula C12H18N2 B8401635 7-(1-Aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline

7-(1-Aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline

Cat. No. B8401635
M. Wt: 190.28 g/mol
InChI Key: LNPRQEWQKOZYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-Aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)ethanamine

InChI

InChI=1S/C12H18N2/c1-9(13)11-6-5-10-4-3-7-14(2)12(10)8-11/h5-6,8-9H,3-4,7,13H2,1-2H3

InChI Key

LNPRQEWQKOZYCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCN2C)C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example P-13:1.3 g of 7-(1-aminoethyl)-1,2,3,4-tetrahydro-quinoline, 0.73 gof dimethyl sulfate and 0.27 g of ground magnesium oxide in 50 ml of absolute toluene are placed in a sulfonation flask. The internal temperature is then increased to 100°-105° C. and the mixture is stirred at that temperature for 18 hours. After cooling, inorganic material is filtered off, 10 ml of cone. HCl are added to the toluene solution, and the batch is maintained at 70° C. for 2 hours. The batch is then neutralised with sodium hydroxide solution and the organic phase is removed. The aqueous phase is subsequently further extracted twice with ethyl acetate and the organic phases are dried over Na2SO4. After removal of the solvent under a water-jet vacuum, 1.2 g of crude product are obtained which can be purified by flash chromatography on silica gel (eluant: ethyl acetate/n-hexane 1: 1) to yield 1.05 g of 7-(1-aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline in the form of a red oil (1H-NMR).
Quantity
1.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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50 mL
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